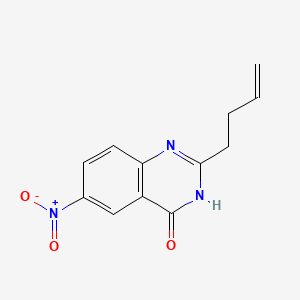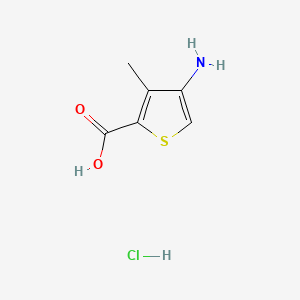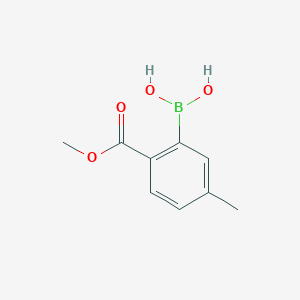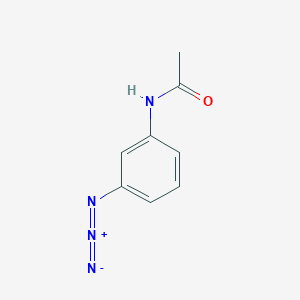
N-(3-Azidophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Azidophenyl)acetamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Azidophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the formation of the azide group on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of amide synthesis can be applied. These methods often involve the use of acyl chlorides or anhydrides in the presence of amines to form the desired amide compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Azidophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted phenylacetamides.
Reduction: Formation of N-(3-aminophenyl)acetamide.
Oxidation: Formation of oxidized phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-Azidophenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Azidophenyl)acetamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .
Comparación Con Compuestos Similares
N-(3-Azidophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Azidophenyl)acetamide: Similar structure but with the azide group at the para position.
N-(3-Aminophenyl)acetamide: The azide group is replaced with an amine group.
N-(3-Nitrophenyl)acetamide: The azide group is replaced with a nitro group.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for various synthetic and research purposes .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
N-(3-azidophenyl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-6(13)10-7-3-2-4-8(5-7)11-12-9/h2-5H,1H3,(H,10,13) |
Clave InChI |
KPCSQULCFPNNDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


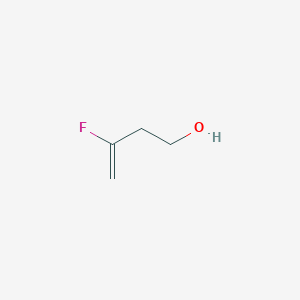
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
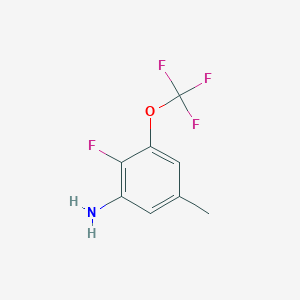
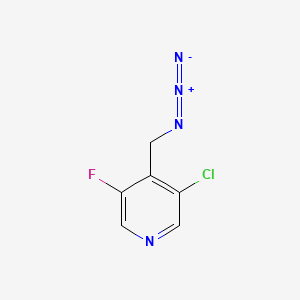
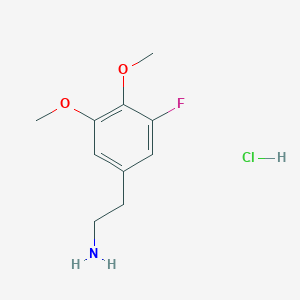
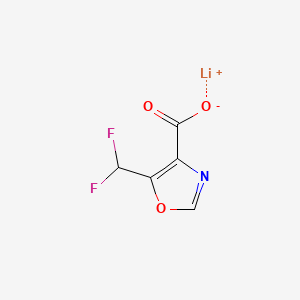
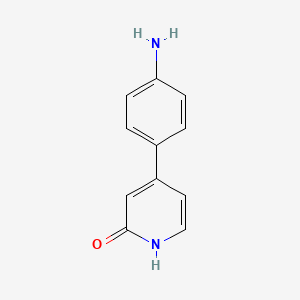
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
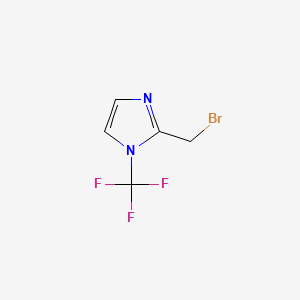
amine, carbonic acid](/img/structure/B13463536.png)
